molecular formula C9H7ClN2O2S B11869853 Methyl 6-chloro-2-mercapto-1H-benzo[d]imidazole-5-carboxylate

Methyl 6-chloro-2-mercapto-1H-benzo[d]imidazole-5-carboxylate

Cat. No.: B11869853
M. Wt: 242.68 g/mol
InChI Key: QZDSKHJBTZHXRJ-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2-mercapto-1H-benzo[d]imidazole-5-carboxylate is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-2-mercapto-1H-benzo[d]imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-2-mercaptoaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-2-mercapto-1H-benzo[d]imidazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while substitution of the chlorine atom can result in various substituted derivatives .

Scientific Research Applications

Methyl 6-chloro-2-mercapto-1H-benzo[d]imidazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-2-mercapto-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-chloro-2-mercapto-1H-benzo[d]imidazole-5-carboxylate
  • 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole
  • 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H7ClN2O2S

Molecular Weight

242.68 g/mol

IUPAC Name

methyl 6-chloro-2-sulfanylidene-1,3-dihydrobenzimidazole-5-carboxylate

InChI

InChI=1S/C9H7ClN2O2S/c1-14-8(13)4-2-6-7(3-5(4)10)12-9(15)11-6/h2-3H,1H3,(H2,11,12,15)

InChI Key

QZDSKHJBTZHXRJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1Cl)NC(=S)N2

Origin of Product

United States

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